molecular formula C6H3ClN2 B566247 2-Chloro-5-ethynylpyrimidine CAS No. 1196156-89-4

2-Chloro-5-ethynylpyrimidine

Cat. No.: B566247
CAS No.: 1196156-89-4
M. Wt: 138.554
InChI Key: DSPBPHGCXOTQQN-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynylpyrimidine is a heterocyclic organic compound with the molecular formula C6H3ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and an ethynyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethynylpyrimidine typically involves the chlorination of 5-ethynylpyrimidine. One common method includes the reaction of 5-ethynylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethynylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted pyrimidines.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine oxides or reduction to form pyrimidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.

    Addition Reactions: Electrophiles like bromine (Br2) or iodine (I2) can be used in the presence of catalysts.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

Major Products: The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-ethynylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethynylpyrimidine involves its interaction with specific molecular targets and pathways. The chlorine atom and ethynyl group confer unique reactivity, allowing the compound to bind to and modify biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyrimidine
  • 2-Chloro-5-ethylpyrimidine
  • 2-Chloro-5-methoxypyrimidine
  • 2-Chloro-5-iodopyrimidine

Uniqueness: 2-Chloro-5-ethynylpyrimidine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-chloro-5-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-2-5-3-8-6(7)9-4-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPBPHGCXOTQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857374
Record name 2-Chloro-5-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-89-4
Record name 2-Chloro-5-ethynylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-ethynylpyrimidine
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